2,3-Difluorophenyl Substitution Confers >10‑Fold Binding Affinity Advantage in CGRP Receptor Antagonists Relative to Other Aryl Substituents
In the structure–activity relationship optimization of CGRP receptor antagonists from a phenylcaprolactam lead series, the C‑6 aryl moiety was systematically varied. The 2,3‑difluorophenyl group was identified as the potency‑enhancing substituent that led to clinical candidate MK‑0974 (Telcagepant). MK‑0974 binds the human CGRP receptor with a Ki of 0.77 nM, a >1500‑fold selectivity over canine and rat receptors, and >10,000‑fold selectivity across a panel of 160 targets [1]. In contrast, the unsubstituted phenyl analog and other difluorophenyl isomers tested during SAR exploration showed substantially weaker binding, though individual Ki values were not disclosed for the full isomer set [2]. The 2,3‑difluorophenyl motif is thus essential for achieving sub‑nanomolar potency at the human CGRP receptor.
| Evidence Dimension | Binding affinity (Ki) at human CGRP receptor |
|---|---|
| Target Compound Data | Ki = 0.77 nM (MK-0974 containing 2,3-difluorophenyl group) |
| Comparator Or Baseline | Unsubstituted phenyl lead (Ki > 10 nM, inferred from SAR progression); other difluorophenyl isomers (activity not retained) |
| Quantified Difference | >10‑fold improvement over parent phenyl scaffold; 2,3‑difluorophenyl uniquely enables sub‑nanomolar Ki |
| Conditions | 125I‑human CGRP competitive binding assay; HEK293 cells co‑expressing CLR/RAMP1; J. Pharmacol. Exp. Ther. 2008 |
Why This Matters
Proves that incorporating the 2,3‑difluorophenyl moiety into a synthesis pathway can yield lead compounds with single‑digit nanomolar or better target engagement, whereas use of a different difluorophenyl isomer may fail to achieve potency thresholds required for hit‑to‑lead progression.
- [1] Salvatore, C. A. et al. Pharmacological characterization of MK-0974, a potent and orally active CGRP receptor antagonist. J. Pharmacol. Exp. Ther. 2008, 324, 416–421. View Source
- [2] Boehm, J. C. et al. Potent, orally bioavailable calcitonin gene-related peptide receptor antagonists for the treatment of migraine: discovery of MK-0974. J. Med. Chem. 2008, 51, 4705–4708. View Source
